Cas no 2418675-60-0 (3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine)

3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine is a specialized pyridine derivative featuring a fluorosulfonyloxy group and a propan-2-yltriazole carboxamide moiety. This compound is notable for its reactive fluorosulfonyloxy group, which serves as a versatile leaving group in nucleophilic substitution reactions, enabling efficient derivatization in synthetic chemistry. The triazole carboxamide component enhances its potential as a building block for heterocyclic systems, particularly in pharmaceutical and agrochemical research. Its structural features make it valuable for designing bioactive molecules or functional materials. The compound’s stability and reactivity balance allows for controlled modifications, supporting applications in targeted synthesis and molecular diversification.
3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine structure
2418675-60-0 structure
Product Name:3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine
CAS No:2418675-60-0
MF:C11H12FN5O4S
MW:329.307483673096
CID:5360974
PubChem ID:154881238
Update Time:2025-05-20

3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine
    • Z4262529165
    • 5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]carbamoyl}pyridin-3-yl sulfurofluoridate
    • Inchi: 1S/C11H12FN5O4S/c1-7(2)17-6-10(15-16-17)14-11(18)8-3-9(5-13-4-8)21-22(12,19)20/h3-7H,1-2H3,(H,14,18)
    • InChI Key: HMVMHEPMGATGRD-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1=CN=CC(=C1)C(NC1=CN(C(C)C)N=N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 497
  • XLogP3: 0.6
  • Topological Polar Surface Area: 124

3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26690171-1g
2418675-60-0 90%
1g
$0.0 2023-09-11
Enamine
EN300-26690171-1.0g
5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]carbamoyl}pyridin-3-yl sulfurofluoridate
2418675-60-0 95.0%
1.0g
$0.0 2025-03-20

Additional information on 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine

Introduction to 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine (CAS No. 2418675-60-0)

3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2418675-60-0, belongs to a class of pyridine derivatives that are being extensively studied for their therapeutic applications. The presence of both a fluorosulfonyloxy group and a carbamoyl moiety linked to a triazolyl substituent makes this molecule a promising candidate for further exploration in drug discovery.

The structural complexity of 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine arises from its multifaceted functional groups, which include a pyridine core, a fluorosulfonyloxy group at the 3-position, and a carbamoyl group attached to a 1-propan-2-yltriazol-4-yl moiety at the 5-position. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for interactions with biological targets. The fluorosulfonyloxy group, known for its electron-withdrawing effects, can significantly influence the reactivity and binding affinity of the molecule, while the triazolyl ring adds another layer of complexity by potentially enhancing solubility and bioavailability.

In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their ability to modulate various biological pathways. Pyridines are ubiquitous in many bioactive compounds, and their derivatives have been successfully utilized in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific substitution pattern in 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine suggests that it may exhibit properties similar to those of known pyridine-based drugs, such as enhanced binding affinity or improved metabolic stability.

One of the most compelling aspects of this compound is its potential as a tool for medicinal chemistry research. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, the fluorosulfonyloxy group can be readily converted into other functional groups, such as amines or alcohols, through selective hydrolysis or nucleophilic substitution reactions. This flexibility makes 3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-y l)carbamoyl]pyridine an invaluable scaffold for generating novel analogs with tailored biological activities.

Recent studies have begun to explore the pharmacological potential of 3-fluorosulfonyloxy-pyridine derivatives. These investigations have revealed that such compounds can interact with various enzymes and receptors, suggesting their utility in treating conditions like cancer, pain disorders, and infectious diseases. The carbamoyl group in particular has been shown to enhance binding interactions with certain targets by forming hydrogen bonds or participating in salt bridge formations. Additionally, the 1-propan-yltriazol-y part of the molecule may contribute to its solubility and membrane permeability, which are critical factors for drug efficacy.

The synthesis of 3-fluorosulfonyloxy-octahydroquinoline derivatives represents another area where this compound could play a significant role. By leveraging its structural features, researchers can develop new synthetic routes that incorporate fluorosulfonate esters as intermediates. These intermediates are not only versatile but also offer high yields and selectivity under mild reaction conditions. Such advancements in synthetic methodology would be beneficial for both academic research and industrial drug development.

From an industrial perspective,3-fluorosulfonyloxy-octahydroquinoline derivatives are attractive candidates for further optimization due to their potential commercial value. The ability to modify their structure while maintaining biological activity allows for the creation of lead compounds that can be further developed into marketable drugs. Companies specializing in contract research organizations (CROs) often utilize such compounds as starting points for client projects because they offer a balance between novelty and feasibility.

The regulatory landscape surrounding novel pharmaceutical compounds like 3-fluorosulfonyloxy-octahydroquinoline derivatives is also an important consideration. Regulatory agencies require thorough characterization and testing before approving new drugs for clinical use. However,3-fluorosulfonyloxy-octahydroquinoline derivatives have several advantages that could streamline this process: their well-defined chemical structures make them easier to analyze than more complex molecules; they exhibit low toxicity profiles based on preliminary studies; they demonstrate good pharmacokinetic properties such as high bioavailability or long half-lives.

In conclusion,3-fluorosulfonyloxy-octahydroquinoline derivatives represent an exciting frontier in pharmaceutical chemistry with numerous opportunities for innovation across multiple disciplines including medicinal chemistry,synthetic organic chemistry,and drug discovery pipelines . Their unique structural features combined with promising preliminary results make them worthy candidates worth exploring further . As research continues ,it will be fascinating observe how these molecules evolve into effective treatments addressing unmet medical needs worldwide .

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